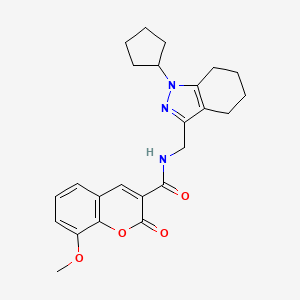

![molecular formula C14H13N3O4 B2467373 Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate CAS No. 78750-62-6](/img/structure/B2467373.png)

Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate

Vue d'ensemble

Description

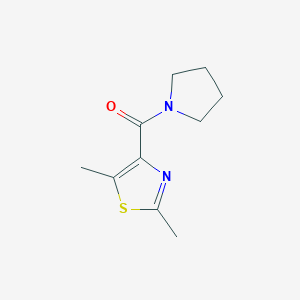

Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate is a synthetic compound with the molecular formula C14H13N3O4 . It belongs to the class of nitropyridine derivatives.

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine . This compound can be further reduced to form 4-[(3-aminopyridin-2-yl)amino]phenol . Instead of the Pd/C catalytic hydrogenation described in many literature, reduction with cheap sodium sulfide in aqueous media was utilized for shorting the reaction time and simplifying the operation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear structure formula . The molecular weight of this compound is 287.27 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 287.27 . Other specific properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Synthesis and Material Science

Synthesis Technology Optimization : Ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate has been synthesized using ethyl 2-[(2'-cyanobiphenyl-4-yl) methylamino]-3-nitrobenzoate as a starting material. The process involves hydrazine hydrate reduction and Pb/C catalysis, yielding a stable, simple, and high-yield synthesis technology applicable for industrial production (Fang Qiao-yun, 2012).

Hydrogen-bonded Supramolecular Structures : Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related compounds exhibit hydrogen-bonded supramolecular structures in one, two, and three dimensions. This property is significant for understanding intermolecular interactions and designing materials with specific properties (J. Portilla et al., 2007).

Optical Nonlinear Properties : Schiff base compounds derived from ethyl-4-amino benzoate have shown promising optical nonlinear properties, indicating potential applications in photonics and optoelectronics (Hasanain A. Abdullmajed et al., 2021).

Chemistry and Reaction Mechanisms

Photolysis and Artificial Breathing Reaction : Studies on photolysis of caged benzoic acids with the nitrophenyl-indole chromophore have demonstrated artificial breathing-type reactions, involving CO2 elimination and O2 absorption, revealing insights into photochemical transformations (Qianghua Lin & M. Abe, 2021).

Synthesis of Antimicrobial Agents : Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives have been synthesized and evaluated for antimicrobial activities against various bacteria and fungi, contributing to the development of new antimicrobial agents (N. Desai et al., 2007).

Mimics of Enzyme Activities : Cadmium(II) complexes involving ethyl 4-hydroxy-3,5-bis(((2-hydroxyethyl)(pyridin-2-ylmethyl)amino)methyl)benzoate have shown to mimic the activities of organophosphate pesticide degrading enzymes and metallo-β-lactamases, providing insights into biochemical reactions and potential applications in bioremediation (Lena J. Daumann et al., 2012).

Electronic and Optical Applications

- Electrochemical and Electrochromic Properties : Novel donor–acceptor type monomers, including ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate, have been synthesized and characterized for their electrochemical and electrochromic properties. These properties are crucial for applications in electronic devices and smart windows (Bin Hu et al., 2013).

Propriétés

IUPAC Name |

ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-2-21-14(18)10-5-7-11(8-6-10)16-13-12(17(19)20)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZLEAQNAQRZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331560 | |

| Record name | ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805853 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

78750-62-6 | |

| Record name | ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2467292.png)

![[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2467293.png)

![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2467301.png)

![1-[3-(2-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2467302.png)

![N-(benzo[d]thiazol-6-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2467303.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide](/img/structure/B2467308.png)

![2-((3-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2467313.png)